molecular formula C11H9B B1594856 1-Bromo-6-methylnaphthalene CAS No. 68251-76-3

1-Bromo-6-methylnaphthalene

Cat. No.: B1594856
CAS No.: 68251-76-3
M. Wt: 221.09 g/mol
InChI Key: BEDPUGSDUDHPMR-UHFFFAOYSA-N
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Description

1-Bromo-6-methylnaphthalene is a synthetic organic compound that belongs to the family of naphthalene derivatives. It has a molecular weight of 221.1 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ , a boiling point of 301.2±11.0 °C at 760 mmHg , and a flash point of 137.6±13.7 °C . Its molar refractivity is 56.6±0.3 cm³ , and it has a molar volume of 156.0±3.0 cm³ .

Scientific Research Applications

Synthesis and Intermediate Applications

Reactivity with Singlet Oxygen

The reactivity of derivatives of 1-bromo-6-methylnaphthalene with singlet oxygen has been explored. W. Adam and M. Prein (1994) prepared chiral derivatives from 1-bromo-4-methylnaphthalene, showing their interaction with singlet oxygen and the resulting stereoelectronic effects (W. Adam & M. Prein, 1994).

Use in Lithium Diisopropylamide Mediated Reactions

The role of this compound in lithium diisopropylamide (LDA) mediated reactions has been investigated. E. Biehl, A. Deshmukh, and M. Dutt (1993) studied its use in reactions to yield various naphthalene derivatives, showing its versatility as a reactant (E. Biehl, A. Deshmukh & M. Dutt, 1993).

High-Softening-Point Polymeric Pitches

Chuanzhang Ge et al. (2015) explored the synthesis of high-softening-point methylene-bridged pitches from 1-methylnaphthalene, using bromination as a key step. This process results in carbonaceous isotropic pitches with unique properties useful in various industrial applications (Chuanzhang Ge et al., 2015).

Applications in Hydrogenation Processes

In the field of fuel processing, 1-methylnaphthalene derivatives have been studied for their potential in hydrogenation processes. B. Demirel and W. Wiser (1996) presented results from the hydrogenation of 1-methylnaphthalene, achieving high conversions to methyldecalins, indicating potential applications in the energy sector (B. Demirel & W. Wiser, 1996).

Safety and Hazards

1-Bromo-6-methylnaphthalene is classified as a warning substance . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is suspected of causing genetic defects and may cause damage to organs (Central nervous system) through prolonged or repeated exposure . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-bromo-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDPUGSDUDHPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348768
Record name 1-bromo-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68251-76-3
Record name 1-bromo-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-6-methylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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